Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Overview
Description
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a synthetic organic compound with the molecular formula C17H28N2O4. It is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate typically involves the reaction of 3-(2-hydroxy-3-(propan-2-ylamino)propoxy)aniline with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its beta-adrenergic blocking properties.
Industry: It is used in the development of new materials and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with beta-adrenergic receptors. It acts as a beta-blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different structural properties.
Atenolol: A selective beta1-adrenergic receptor blocker with fewer central nervous system side effects compared to non-selective beta-blockers.
Metoprolol: A beta1-selective adrenergic receptor blocker used in the treatment of hypertension and angina.
Uniqueness
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is unique due to its specific structural features that confer distinct pharmacokinetic and pharmacodynamic properties. Its butyl carbamate group provides enhanced stability and bioavailability compared to other beta-blockers .
Properties
IUPAC Name |
butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-4-5-9-22-17(21)19-14-7-6-8-16(10-14)23-12-15(20)11-18-13(2)3/h6-8,10,13,15,18,20H,4-5,9,11-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPHIFINLABJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907494 | |
Record name | Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50907494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102417-13-0 | |
Record name | Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50907494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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